molecular formula C12H19ClN2O B2480346 N-tert-butyl-4-(methylamino)benzamide hydrochloride CAS No. 1909308-83-3

N-tert-butyl-4-(methylamino)benzamide hydrochloride

Cat. No.: B2480346
CAS No.: 1909308-83-3
M. Wt: 242.75
InChI Key: DBQJPSSJAKRRJV-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(methylamino)benzamide hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is known for its unique structure, which includes a tert-butyl group, a methylamino group, and a benzamide moiety. It is often used as a building block in organic synthesis and medicinal chemistry .

Mechanism of Action

Target of Action

The primary targets of N-tert-butyl-4-(methylamino)benzamide hydrochloride are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and performs its functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butyl-4-(methylamino)benzamide hydrochloride can be synthesized through several synthetic routes. One common method involves the reduction of p-nitrobenzoic acid followed by a reaction with p-toluenesulfonyl chloride . The reaction conditions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(methylamino)benzamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-tert-butyl-4-(methylamino)benzamide hydrochloride include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in organic synthesis and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

N-tert-butyl-4-(methylamino)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-12(2,3)14-11(15)9-5-7-10(13-4)8-6-9;/h5-8,13H,1-4H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQJPSSJAKRRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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